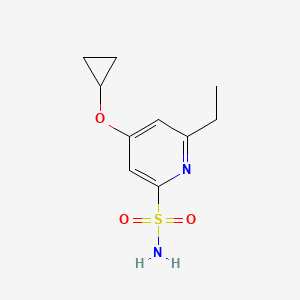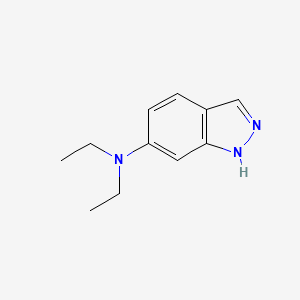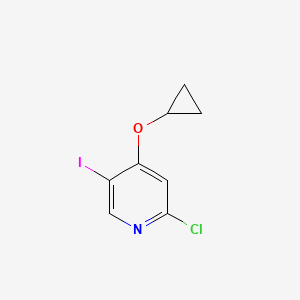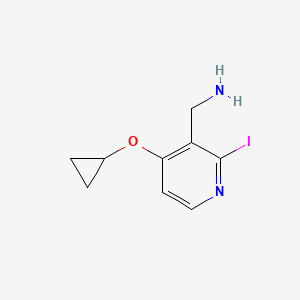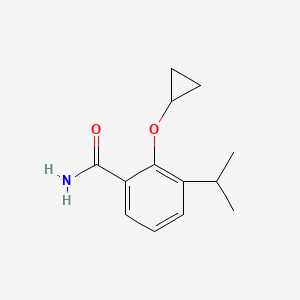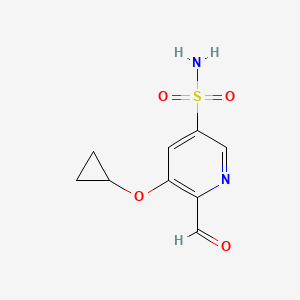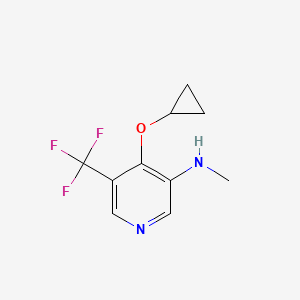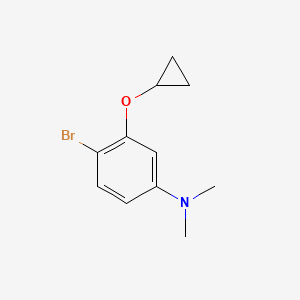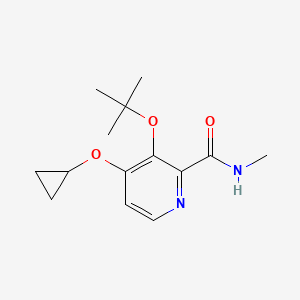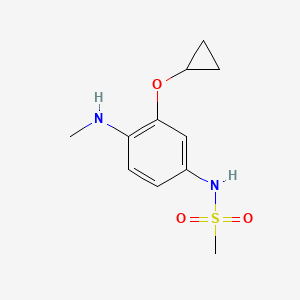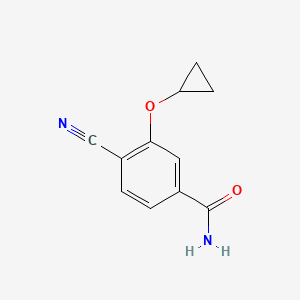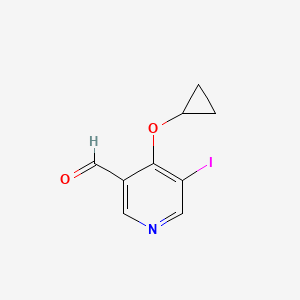
4-Cyclopropoxy-5-iodonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-iodonicotinaldehyde is an organic compound with the molecular formula C9H8INO2 It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the fourth position and an iodine atom at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-5-iodonicotinaldehyde typically involves the iodination of a nicotinaldehyde derivative followed by the introduction of the cyclopropoxy group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 4-Cyclopropoxy-5-iodonicotinic acid.
Reduction: 4-Cyclopropoxy-5-iodonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-iodonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-iodonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclopropoxy and iodine groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-Cyclopropoxy-5-bromonicotinaldehyde
- 4-Cyclopropoxy-5-chloronicotinaldehyde
- 4-Cyclopropoxy-5-fluoronicotinaldehyde
Comparison: 4-Cyclopropoxy-5-iodonicotinaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different physicochemical properties, such as higher molecular weight and different electronic effects, which can impact its behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C9H8INO2 |
|---|---|
Molekulargewicht |
289.07 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8INO2/c10-8-4-11-3-6(5-12)9(8)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI-Schlüssel |
FLWCYZQGQISUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=NC=C2C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


